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molecular formula C11H12O2S B1592499 2-(Phenylthio)ethyl acrylate CAS No. 95175-38-5

2-(Phenylthio)ethyl acrylate

Cat. No. B1592499
M. Wt: 208.28 g/mol
InChI Key: RHOOUTWPJJQGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969429B2

Procedure details

To a 500 mL three-neck round bottom flask equipped with mechanical stirrer were charged 2-hydroxyethyl phenyl sulfide (33.0 g, 0.21 mol), anhydrous triethylamine (45 mL, 0.32 mol), and anhydrous tetrahydrofuran (160 mL). The solution was cooled in a −30° C. acetone/dry ice bath under nitrogen blanket for 15 mins. Acryloyl chloride (22 mL, 0.27 mol) was added into the vigorously stirred cold solution through an addition funnel over 30 min. After the addition, the reaction mixture was stirred in the cold acetone bath for additional four hours followed by quenching with the addition of 2M HCl (200 mL). The mixture was extracted with diether ether (150 mL×3) and the combined organic layer was washed with DI water (200 mL×3), aqueous sodium bicarbonate (200 mL×2), and dried over MgSO4. Filtration and removal of solvents under reduced pressure gave the crude product as a light brown oil which was purified on silica gel using Hexanes/Ethyl acetate (50/1, v/v) as eluent to give the final product as a colorless oil (27.4 g, 0.13 mol, yield: 62%), H1 NMR (CDCl3): δ 7.44 (2H), 7.33 (2H), 7.24 (1H), 6.41 (1H), 6.12 (1H), 5.85 (1H), 4.35 (2H), 3.21 (2H).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][CH2:8][CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.[O:18]1C[CH2:21][CH2:20][CH2:19]1.C(Cl)(=O)C=C>CC(C)=O>[C:19]([O:10][CH2:9][CH2:8][S:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)(=[O:18])[CH:20]=[CH2:21]

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
C1(=CC=CC=C1)SCCO
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
160 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL three-neck round bottom flask equipped with mechanical stirrer
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
by quenching with the addition of 2M HCl (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diether ether (150 mL×3)
WASH
Type
WASH
Details
the combined organic layer was washed with DI water (200 mL×3), aqueous sodium bicarbonate (200 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and removal of solvents under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave the crude product as a light brown oil which
CUSTOM
Type
CUSTOM
Details
was purified on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCSC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.13 mol
AMOUNT: MASS 27.4 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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